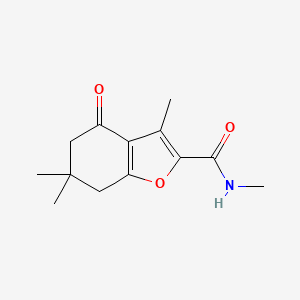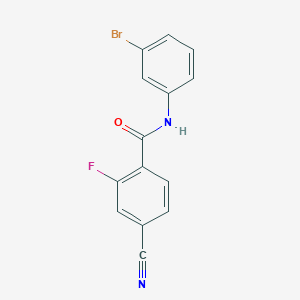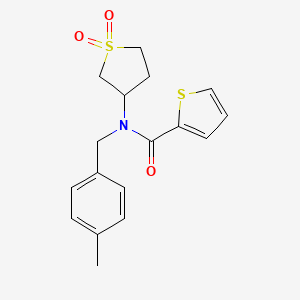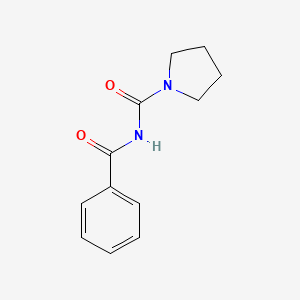![molecular formula C19H22ClN3O4S B4240197 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B4240197.png)
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide
Descripción general
Descripción
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide is a chemical compound that is commonly referred to as C646. It is a small molecule inhibitor of the histone acetyltransferase, p300/CBP. C646 has gained significant attention in the field of epigenetics due to its potential in regulating gene expression and its therapeutic implications in various diseases.
Mecanismo De Acción
C646 is a small molecule inhibitor of the histone acetyltransferase, p300/CBP. Histone acetyltransferases are enzymes that add acetyl groups to histone proteins, which play a crucial role in regulating gene expression. p300/CBP is a histone acetyltransferase that is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. C646 binds to the catalytic site of p300/CBP, preventing the acetylation of histone proteins and subsequent changes in gene expression.
Biochemical and Physiological Effects:
C646 has been shown to have various biochemical and physiological effects. It has been shown to regulate gene expression by inhibiting the histone acetyltransferase, p300/CBP. This inhibition leads to changes in chromatin structure and subsequent changes in gene expression. C646 has also been shown to have therapeutic implications in various diseases, including cancer, inflammation, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
C646 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various assays. It has been extensively studied in various scientific research applications and has been shown to have therapeutic implications in various diseases. However, C646 also has some limitations for lab experiments. It is not a specific inhibitor of p300/CBP and can inhibit other histone acetyltransferases. It also has low solubility in water, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of C646. One potential direction is to develop more specific inhibitors of p300/CBP. Another potential direction is to study the therapeutic implications of C646 in various diseases in more detail. Additionally, the use of C646 in combination with other therapeutic agents could be explored to enhance its therapeutic efficacy. Overall, the study of C646 has the potential to provide valuable insights into the regulation of gene expression and the development of novel therapeutics for various diseases.
Aplicaciones Científicas De Investigación
C646 has been extensively studied in various scientific research applications. It has been shown to regulate gene expression by inhibiting the histone acetyltransferase, p300/CBP. This inhibition leads to a decrease in histone acetylation and subsequent changes in chromatin structure, ultimately resulting in changes in gene expression. C646 has also been shown to have therapeutic implications in various diseases, including cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c20-17-12-16(28(25,26)23-10-4-1-5-11-23)7-8-18(17)27-14-19(24)22-13-15-6-2-3-9-21-15/h2-3,6-9,12H,1,4-5,10-11,13-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXIBDKZHVZQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(pyridin-2-ylmethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-methoxyphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4240115.png)
![N-(2-{4-[2-(4-bromophenoxy)acetyl]-1-piperazinyl}ethyl)isonicotinamide](/img/structure/B4240126.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4240135.png)
![1'-allyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4240147.png)
![ethyl {4-[(cyclohexylamino)sulfonyl]phenyl}carbamate](/img/structure/B4240153.png)
![methyl 2-{[(3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4240168.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B4240169.png)
![[2-(4-bromophenoxy)ethyl][4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B4240175.png)




![1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4240210.png)
